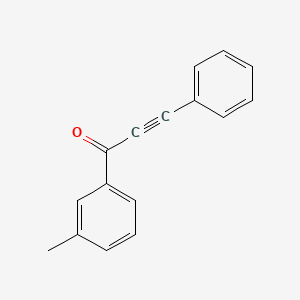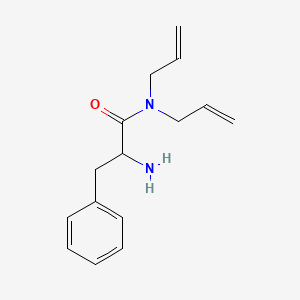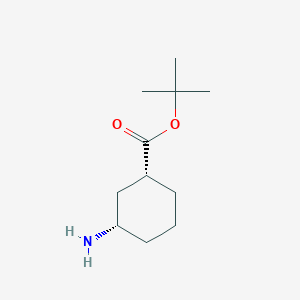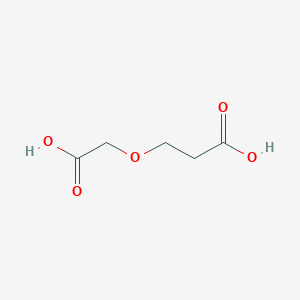![molecular formula C20H26N8O2 B12816751 (3R)-4-(6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methyl-1-piperazinecarboxamide CAS No. 1616414-06-2](/img/structure/B12816751.png)
(3R)-4-(6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UCB9608 is a potent, selective, and orally active inhibitor of phosphatidylinositol 4-kinase type III beta (PI4KIIIβ). It has an inhibitory concentration (IC50) of 11 nanomolar, making it highly effective in inhibiting PI4KIIIβ over other lipid kinases such as PI3KC2 alpha, beta, and gamma . UCB9608 is known for its excellent pharmacokinetic profile and metabolic stability, and it acts as a potent immunosuppressive agent .
Métodos De Preparación
The synthesis of UCB9608 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial production methods for UCB9608 are designed to ensure high yield and purity. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize impurities .
Análisis De Reacciones Químicas
UCB9608 undergoes various chemical reactions, including:
Oxidation: UCB9608 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on UCB9608.
Substitution: UCB9608 can undergo substitution reactions, particularly at positions where reactive groups are present.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
UCB9608 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of PI4KIIIβ in various biochemical pathways.
Biology: Employed in cellular assays to investigate the effects of PI4KIIIβ inhibition on cell signaling and function.
Industry: Utilized in the development of new drugs targeting PI4KIIIβ and related pathways.
Mecanismo De Acción
UCB9608 exerts its effects by selectively inhibiting PI4KIIIβ, a key enzyme involved in the phosphorylation of phosphatidylinositol to produce phosphatidylinositol 4-phosphate (PI4P). This inhibition disrupts the production of PI4P, affecting various downstream signaling pathways. The molecular targets of UCB9608 include PI4KIIIβ and related lipid kinases, and its action leads to the suppression of immune responses .
Comparación Con Compuestos Similares
UCB9608 is unique in its high selectivity and potency for PI4KIIIβ. Similar compounds include:
PIK-93: Another PI4KIIIβ inhibitor with an IC50 of 19 nanomolar but less selective compared to UCB9608.
CHMFL-PI3KD-317: A selective PI3K delta inhibitor with some activity against PI4KIIIβ.
UCB9608 stands out due to its superior selectivity and pharmacokinetic properties, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
Número CAS |
1616414-06-2 |
|---|---|
Fórmula molecular |
C20H26N8O2 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
(3R)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H26N8O2/c1-12-9-14(30-4)5-6-16(12)23-20(29)27-7-8-28(13(2)11-27)18-15-10-22-26(3)17(15)24-19(21)25-18/h5-6,9-10,13H,7-8,11H2,1-4H3,(H,23,29)(H2,21,24,25)/t13-/m1/s1 |
Clave InChI |
WRONAJQPZWDYAR-CYBMUJFWSA-N |
SMILES isomérico |
C[C@@H]1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C |
SMILES canónico |
CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B12816672.png)
![Acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12816693.png)

![(S)-(3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)diphenylphosphane](/img/structure/B12816705.png)





![2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12816735.png)
![2-pyridin-2-yl-6-[6-[3-[6-(6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B12816747.png)



